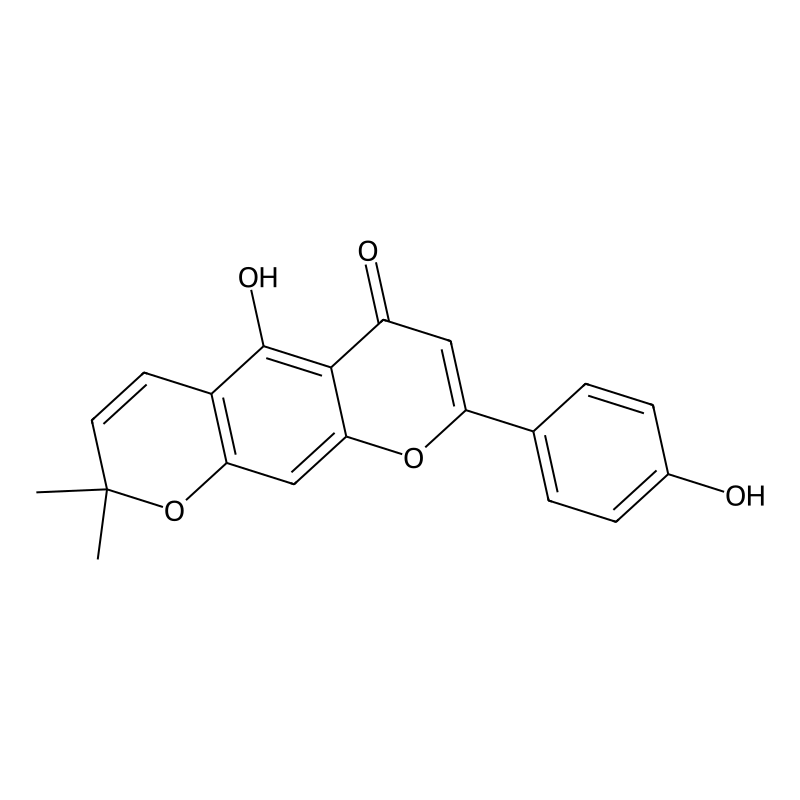

Carpachromene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Experimental Evidence & Key Findings

The primary evidence for Carpachromene's anti-insulin resistance activity comes from a 2021 study using an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].

Quantitative Effects on Glucose Metabolism and Cytotoxicity

The table below summarizes key experimental findings from the study:

| Parameter Investigated | Experimental Finding |

|---|---|

| Cell Viability (48h treatment) | >90% at 6.3, 10, and 20 µg/mL; significant decrease at 25 and 100 µg/mL [1]. |

| Glucose Consumption | Decreased extracellular glucose concentration in a dose- and time-dependent manner (tested at 5, 10, 20 µg/mL over 12-48 hours) [1]. |

| Glycogen Synthesis | Increased intracellular glycogen content in HepG2/IRM cells at 20 µg/mL [2]. |

| Key Protein Activation | Significantly increased phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1]. |

| Enzyme Activity | PEPCK activity significantly decreased; Hexokinase (HK) activity significantly increased [1]. |

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a summary of the core methodology:

- Cell Line: Human hepatoma cell line (HepG2) [1].

- Induction of Insulin Resistance (HepG2/IRM): HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours. This low insulin level was found to induce the lowest glucose consumption, creating the insulin-resistant state [1].

- Treatment with this compound: The established HepG2/IRM cells were treated with this compound at various concentrations (e.g., 5, 10, 20 µg/mL) and for different durations (12, 24, 36, 48 hours). Metformin was used as a positive control [1].

- Key Assays and Analyses:

- Cell Viability: Assessed using a standard cell viability assay (e.g., MTT) after 48 hours of treatment [1].

- Glucose Concentration: Measured in the cell culture medium [1].

- Glycogen Content: Determined in the cell lysates [2].

- Protein Expression and Phosphorylation: Analyzed by Western blot for insulin signaling pathway proteins [1].

- Enzyme Activity: Spectrophotometric assays for PEPCK and Hexokinase [1].

Mechanism of Action: The Insulin Signaling Pathway

This compound ameliorates insulin resistance by targeting and enhancing the core insulin signal transduction pathway. The diagram below illustrates this mechanism and the points where this compound exerts its effects:

This compound enhances insulin signaling by increasing phosphorylation of key proteins, leading to improved glucose metabolism.

As the diagram shows, this compound's action leads to two major positive physiological outcomes:

- Enhanced Glucose Utilization: The activation of the PI3K/Akt branch stimulates glycogen synthesis in the liver and promotes glycolysis.

- Reduced Liver Glucose Production: The inhibition of FoxO1 transcription factor leads to decreased expression of gluconeogenic enzymes like PEPCK, reducing the liver's output of glucose [1].

Other Relevant Biological Activities

Beyond its effects on insulin resistance, this compound exhibits other enzyme inhibitory activities, as summarized below:

| Enzyme Target | Reported Activity | Potential Therapeutic Implication |

|---|---|---|

| α-Glucosidase [3] [4] | Potent inhibitor | Slows carbohydrate digestion, managing postprandial blood glucose. |

| Urease [5] | Significant inhibition (IC₅₀ not specified) | Potential for treating infections caused by urease-producing bacteria. |

| Phosphodiesterase (PDE) [5] | Significant inhibition (IC₅₀ not specified) | Suggests potential as a bronchodilator for conditions like asthma. |

| Tyrosinase [5] | Conflicting data (One study shows significant inhibition [5], another shows no activity [1]) | Unclear potential as a skin-lightening or anti-browning agent. |

Research Considerations and Next Steps

- Current Research Stage: The findings for this compound are currently at the in vitro stage, demonstrating a clear molecular mechanism and efficacy in cell models [1]. In vivo studies are necessary to confirm these effects in a whole organism.

- Model Limitations: The HepG2 cell line, while responsive to insulin, is a cancer-derived line and may not fully replicate the physiology of normal human hepatocytes [6].

- Suggested Next Steps: Future research should focus on validating these effects in more complex models, including:

- Primary hepatocytes or other normal liver cell lines like L02 [6].

- Animal models of type 2 diabetes and insulin resistance.

- Clinical trials to establish safety and efficacy in humans.

References

- 1. This compound Ameliorates Insulin Resistance in HepG2 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Insulin Resistance in HepG2 ... [mdpi.com]

- 3. | CAS#:57498-96-1 | Chemsrc this compound [chemsrc.com]

- 4. This compound | α-glucosidase Inhibitor [medchemexpress.com]

- 5. Enzyme Inhibitory Activities of Extracts and this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental cell models of insulin resistance [frontiersin.org]

Comprehensive Technical Guide: Carpachromene from Garcinia xanthochymus - Mechanisms, Methods, and Data Analysis

Introduction and Botanical Profile

Garcinia xanthochymus, commonly known as false mangosteen, yellow mangosteen, or gamboge, is a tropical tree species belonging to the Clusiaceae family that has attracted significant scientific interest due to its diverse phytochemical constituents and potential therapeutic applications. This medium-sized tree typically grows to heights of 8-15 meters with a rounded crown and gray-brown bark, producing large, leathery leaves that measure 15.4-30.5 cm in length and small, greenish-white flowers approximately 1.3 cm in diameter [1] [2]. The plant bears distinctive yellow-orange fruits that are almost round and measure 5-8.9 cm in diameter, containing yellow pulp that is edible and typically encloses 2-8 large seeds [1] [3]. Native to northern India and distributed throughout Southeast Asia, China, and the Western Ghats of India, Garcinia xanthochymus has been traditionally utilized in Ayurvedic medicine for treating various conditions including diarrhea, dysentery, bilious conditions, nausea, and vomiting [1] [4] [3].

The significance of this species in scientific research stems from its rich composition of bioactive compounds with demonstrated pharmacological properties. The genus Garcinia is particularly known for producing xanthones and benzophenones, classes of compounds reported to possess antibacterial and antimalarial properties [1]. Modern pharmacological investigations have expanded our understanding of the therapeutic potential of Garcinia xanthochymus, revealing antioxidant, antimicrobial, antidiabetic, and cytotoxic activities associated with its various phytochemical constituents [5]. Notably, the fruit of Garcinia xanthochymus is not only consumed fresh but also processed into jams, vinegar, beverages, and other food products, while the dried fruit sap known as gamboge provides a yellow dye traditionally used in watercolor paints [1] [3].

Chemical Constituents of Garcinia xanthochymus

Garcinia xanthochymus produces a diverse array of bioactive compounds with significant structural variety and pharmacological potential. The chemical profile of this species has been extensively studied through phytochemical investigations of different plant parts, including fruits, seeds, leaves, and bark. The major classes of compounds identified include benzophenones, xanthones, flavonoids, adamantyl derivatives, and polycyclic polyprenylated acylphloroglucinols (PPAPs), each contributing to the observed pharmacological activities of the plant [5].

Benzophenones and Xanthones: Among the most significant compounds isolated from Garcinia xanthochymus are benzophenone derivatives such as guttiferone H and gambogenone, which have demonstrated apoptosis-inducing activity in SW-480 colon cancer cells and displayed antioxidant activity in DPPH assays [6]. Xanthones represent another major class of bioactive compounds in this species, with studies reporting the isolation of seven different xanthones that contribute to the plant's biological activities [4]. These compounds are characterized by a tricyclic aromatic system and have been associated with various pharmacological effects, including antiplasmodial activity against Plasmodium falciparum, providing evidence for the potential use of Garcinia species as dietary sources of chemopreventive compounds [6].

Novel Derivatives: Recent phytochemical investigations have led to the discovery of several novel compounds from Garcinia xanthochymus fruits. Research published in RSC Advances reported the isolation of three new adamantyl derivatives and two new rearranged benzophenones, named garcixanthochymones A-E, along with twelve known compounds including seven xanthones and five flavonoids [4] [6]. These compounds exhibited potential inhibitory activity against multiple human cancer cell lines, with IC₅₀ values ranging from 5.16 to 16.45 μM, suggesting that extracts from Garcinia xanthochymus fruits represent potent candidates for cancer prevention [4]. Additionally, a 2021 study published in the International Journal of Molecular Sciences identified six new polycyclic polyprenylated acylphloroglucinols (PPAPs), named garcixanthochymones F-K, along with nine known analogues, which demonstrated significant anti-proliferative activity against various human tumor cell lines [7].

Table 1: Key Bioactive Compounds Isolated from Garcinia xanthochymus

| Compound Class | Specific Compounds | Plant Part | Biological Activities |

|---|---|---|---|

| Adamantyl derivatives | Garcixanthochymones A-C | Fruits | Cytotoxic activity against human cancer cell lines (IC₅₀: 5.16-16.45 μM) |

| Rearranged benzophenones | Garcixanthochymones D-E | Fruits | Cytotoxic activity against human cancer cell lines (IC₅₀: 5.16-16.45 μM) |

| PPAPs | Garcixanthochymones F-K | Fruits | Anti-proliferative activity (IC₅₀: 0.89-36.98 μM) |

| Xanthones | 7 known xanthones | Fruits | Antiplasmodial, antioxidant activities |

| Flavonoids | 5 known flavonoids | Fruits | Antioxidant activity |

| Isopentenyl phloroglucinols | Garxanthochin A-C | Seeds | Cytotoxic activity against cancer cell lines |

The distribution of these bioactive compounds varies significantly across different parts of the fruit. Comprehensive phytochemical characterization of different fruit components (peel, pulp, and seed) revealed that the peel contains the highest levels of essential minerals, fatty acids, amino acids, carotenoids, organic acids, and polyphenols, followed by the rind, seed, and pulp [3]. This distribution correlates with the observed biological activities, as the polyphenolic extract of the peel demonstrated the highest antioxidant effect compared to extracts from other parts of the fruit [3]. Furthermore, the in vitro assays revealed the antidiabetic potential of the methanol extract, supporting the traditional use of this plant in managing metabolic disorders [3].

Carpachromene: Pharmacology and Mechanisms of Action

This compound is a natural bioactive compound that has recently gained significant attention for its potential antidiabetic properties, particularly its ability to ameliorate insulin resistance. While initially isolated from the ethyl acetate fraction of fresh leaves of Ficus benghalensis [8], research interest in this compound has expanded due to its promising pharmacological activities. Previous studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, including HepG2, PLC/PRF/5, and Raji cells [8]. Additionally, it has been shown to induce apoptosis in human ovarian cancer cells (SW 626) by decreasing mitochondrial smac and increasing cytosolic smac [8]. Despite earlier investigations indicating no significant antimycobacterial activity against Mycobacterium tuberculosis H37RV in vitro or tyrosinase inhibition activity [8], recent research has revealed its potent effects on glucose metabolism and insulin signaling pathways.

Molecular Mechanisms in Insulin Resistance

The antidiabetic activity of this compound has been systematically investigated through a series of in vitro experiments using an insulin-resistant HepG2 cell model (HepG2/IRM). The study demonstrated that this compound treatment significantly enhanced glucose consumption in a concentration- and time-dependent manner, while also increasing cellular glycogen synthesis [8]. These effects were mediated through the compound's action on key components of the insulin signaling pathway, as illustrated in the following diagram:

This compound modulates insulin signaling pathway through IR/IRS1/PI3K/Akt cascade

At the molecular level, this compound exerts its effects by targeting the insulin signaling cascade at multiple points. Treatment with this compound significantly increased the expression of phosphorylated/total ratios of insulin receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1 proteins [8]. This enhanced phosphorylation activates the downstream signaling pathway, leading to improved insulin sensitivity and glucose metabolism. Specifically, this compound-mediated activation of Akt resulted in the phosphorylation and inhibition of GSK3 and FoxO1, which are key regulators of glycogen synthesis and gluconeogenesis, respectively [8].

Enzymatic Regulation

Further elucidating the mechanism of action, this compound treatment demonstrated significant effects on key enzymes involved in glucose metabolism. The activity of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, was significantly decreased, while the activity of hexokinase (HK), which catalyzes the first step of glucose metabolism, was significantly increased following this compound treatment [8]. This dual action on both glucose production and utilization pathways represents a comprehensive approach to managing insulin resistance and hyperglycemia. The collective findings from these studies indicate that this compound functions as a central molecular regulator of glucose metabolism and insulin signaling through the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, positioning it as a promising candidate for the development of novel antidiabetic therapeutics [8].

Experimental Protocols and Methodologies

Insulin Resistance Assay Development

The establishment of a robust insulin resistant model is fundamental for investigating potential antidiabetic compounds. The development of the HepG2 insulin resistant cell model (HepG2/IRM) involved treating HepG2 cells with varying insulin concentrations (0.005, 0.05, 0.5, 5, 50 μmol) for different time intervals (12, 24, 36, 48 hours) and assessing glucose consumption to identify optimal conditions for inducing insulin resistance [8]. Cells incubated with 0.005 μM insulin for 24 hours demonstrated the lowest cellular glucose consumption compared to control cells without insulin treatment, establishing these parameters as the standardized protocol for conducting subsequent HepG2/IRM experiments [8]. This optimized model provides a reliable platform for screening compounds with potential insulin-sensitizing properties.

Cytotoxicity Assessment

Prior to investigating pharmacological effects, determining compound toxicity is essential. The cell viability assay for this compound involved treating HepG2/IRM cells with varying concentrations of the compound (0.4, 1.6, 6.3, 10, 20, 25, 100 μg/mL) for 48 hours, followed by assessment using appropriate viability indicators [8]. According to established research standards, compounds showing over 90% cell viability are considered suitable for further investigation [8]. This compound at concentrations of 6.3, 10, and 20 μg/mL decreased cell viability to 95.46% ± 2.57, 94.18% ± 1.91, and 92.19% ± 1.82, respectively, indicating minimal cytotoxicity at these working concentrations [8]. This cytotoxicity profile provides crucial guidance for selecting appropriate non-toxic concentrations for subsequent mechanistic studies.

Glucose Metabolism and Signaling Pathway Analysis

Comprehensive assessment of glucose metabolism involves multiple experimental approaches:

Glucose Consumption Assay: HepG2/IRM cells were treated with different concentrations of this compound (5, 10, and 20 μg/mL) for various time intervals (12, 24, 36, and 48 hours), followed by measurement of glucose concentration in the media using standardized colorimetric or enzymatic methods [8]. Metformin was typically employed as a positive control in these experiments to validate the assay system.

Glycogen Content Determination: The effect of this compound on glycogen synthesis was evaluated by measuring intracellular glycogen content in control untreated HepG2/IRM cells compared to cells treated with this compound (20 μg/mL) using established biochemical methods [8].

Western Blot Analysis: To elucidate the molecular mechanisms underlying this compound's effects, Western blot analysis was performed for key proteins in the insulin signaling pathway, including insulin receptor, IRS1, IRS2, PI3k, Akt, GSK3, and FoxO1 [8]. Specific attention was given to determining the phosphorylated/total protein ratios to assess activation status.

Enzyme Activity Assays: The activities of metabolic enzymes were determined using standardized biochemical assays. PEPCK enzyme activity was measured to assess gluconeogenesis, while hexokinase enzyme activity was evaluated to investigate glucose utilization [8].

The experimental workflow for evaluating this compound's antidiabetic activity is systematically summarized below:

Methodological workflow for evaluating this compound's antidiabetic effects

Metabolomics and Bioactivity-Guided Isolation

Advanced analytical techniques have been employed to identify bioactive compounds from Garcinia xanthochymus. LC-MS-based metabolomics combined with multivariate statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), has been successfully utilized to identify potential bioactive markers from plant extracts [9]. This approach involves:

- Preparation of 70% methanol extracts from different plant parts (leaf, branch, stem bark, fruit, and seed)

- LC-MS analysis using UPLC-QTOF-MS systems with C18 columns

- Multivariate data analysis to identify potential bioactive markers

- Bioactivity-guided fractionation using silica gel column chromatography, Sephadex LH-20, and semipreparative HPLC

- Structural elucidation of isolated compounds using spectroscopic methods (NMR, HRESIMS) [9]

This integrated methodology enables efficient targeted isolation of bioactive natural products, streamlining the drug discovery process from complex plant extracts.

Quantitative Data Analysis and Tabulated Results

This compound Bioactivity Data

Comprehensive quantitative assessment of this compound's effects on glucose metabolism revealed significant concentration- and time-dependent activities. The table below summarizes the key experimental findings related to this compound's antidiabetic properties:

Table 2: Quantitative Effects of this compound on Glucose Metabolism in HepG2/IRM Cells

| Parameter | Concentration | Time | Result | Control |

|---|---|---|---|---|

| Cell Viability | 6.3 μg/mL | 48 h | 95.46% ± 2.57 | 100% |

| Cell Viability | 10 μg/mL | 48 h | 94.18% ± 1.91 | 100% |

| Cell Viability | 20 μg/mL | 48 h | 92.19% ± 1.82 | 100% |

| Glucose Concentration | 5 μg/mL | 48 h | 2.04 ± 0.18 mmol/L | ~8.5 mmol/L |

| Glucose Concentration | 10 μg/mL | 48 h | 1.58 ± 0.14 mmol/L | ~8.5 mmol/L |

| Glucose Concentration | 20 μg/mL | 48 h | 1.07 ± 0.18 mmol/L | ~8.5 mmol/L |

| Glycogen Content | 20 μg/mL | 48 h | Significant increase | Baseline |

| p-IR/IR ratio | 20 μg/mL | 24 h | Significant increase | Baseline |

| p-IRS1/IRS1 ratio | 20 μg/mL | 24 h | Significant increase | Baseline |

| p-Akt/Akt ratio | 20 μg/mL | 24 h | Significant increase | Baseline |

| PEPCK activity | 20 μg/mL | 24 h | Significant decrease | Baseline |

| Hexokinase activity | 20 μg/mL | 24 h | Significant increase | Baseline |

The data clearly demonstrate that this compound exerts significant effects on glucose metabolism at non-cytotoxic concentrations (5-20 μg/mL), supporting its potential as an antidiabetic agent. The concentration-dependent reduction in glucose levels, coupled with enhanced glycogen synthesis and modulation of key insulin signaling pathway components, provides compelling evidence for its mechanism of action [8].

Garcinia xanthochymus Phytochemical Composition

The distribution of bioactive compounds in different parts of Garcinia xanthochymus fruit has been quantitatively analyzed, revealing significant variation in phytochemical content:

Table 3: Phytochemical Distribution in Different Parts of Garcinia xanthochymus Fruit

| Phytochemical Class | Peel | Rind | Pulp | Seed |

|---|---|---|---|---|

| Total Polyphenols | Highest content | Moderate content | Lowest content | Low content |

| Total Flavonoids | Highest content | Moderate content | Low content | Low content |

| Total Tannins | Highest content | Moderate content | Low content | Low content |

| Carotenoids | Highest content | Moderate content | Low content | Low content |

| Organic Acids | Highest content | Moderate content | Low content | Low content |

| Antioxidant Activity | Highest activity | Moderate activity | Low activity | Low activity |

| Antidiabetic Potential | Significant | Moderate | Low | Moderate |

The quantitative analysis reveals that the peel contains the highest concentration of most bioactive compounds, followed by the rind, seed, and pulp [3]. This distribution correlates with the observed biological activities, as the peel extract demonstrated superior antioxidant and antidiabetic potential compared to other fruit parts [3]. These findings highlight the importance of utilizing specific fruit parts for targeted pharmacological applications and suggest potential strategies for optimizing extraction protocols for maximum bioactivity.

Research Gaps and Future Perspectives

Despite the significant progress in understanding the pharmacological potential of this compound and Garcinia xanthochymus, several research gaps remain that warrant further investigation. Notably, there is a fundamental disconnect in the current literature regarding the natural source of this compound – while this compound has been studied for its antidiabetic properties, the search results do not provide direct evidence that this compound is actually present in Garcinia xanthochymus. The primary study investigating this compound's effects on insulin resistance explicitly states that the compound was isolated from Ficus benghalensis, not Garcinia xanthochymus [8]. This crucial gap highlights the need for comprehensive phytochemical analysis to definitively establish whether this compound is indeed a constituent of Garcinia xanthochymus or if the observed activities are attributable to other compounds.

Future research should prioritize several key areas:

Source Verification: Conduct systematic LC-MS-based metabolomic profiling of different Garcinia xanthochymus plant parts to definitively confirm or rule out the presence of this compound in this species.

Mechanistic Elucidation: While the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway has been identified as a key target, additional mechanisms of action should be explored, including effects on glucose transporters, alternative signaling pathways, and mitochondrial function.

In Vivo Validation: Current evidence for this compound's antidiabetic effects is primarily based on in vitro models. Well-designed in vivo studies using diabetic animal models are essential to confirm efficacy and safety in whole organisms.

Structure-Activity Relationships: Investigation of this compound analogs and derivatives could identify compounds with enhanced potency and improved pharmacological profiles.

Clinical Evidence: Ultimately, randomized controlled trials in human subjects are necessary to translate basic research findings into clinically relevant therapeutics.

The diverse chemical constituents identified in Garcinia xanthochymus, including adamantyl derivatives, rearranged benzophenones, and polycyclic polyprenylated acylphloroglucinols, demonstrate significant anticancer activities with IC₅₀ values in the low micromolar range [4] [7]. Similarly, the isopentenyl phloroglucinols isolated from seeds showed cytotoxic activities against multiple human cancer cell lines [9]. These findings suggest that Garcinia xanthochymus contains multiple promising compounds for various therapeutic applications, but further research is needed to fully characterize their mechanisms and potential clinical utility.

Conclusion

This comprehensive technical assessment demonstrates that Garcinia xanthochymus represents a rich source of diverse bioactive compounds with significant therapeutic potential, particularly in the management of diabetes and cancer. The systematic investigation of This compound has elucidated its mechanism of action in ameliorating insulin resistance through modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, resulting in enhanced glucose consumption, increased glycogen synthesis, and regulation of key metabolic enzymes [8]. However, the fundamental question of whether this compound is actually present in Garcinia xanthochymus remains unresolved based on current literature, highlighting a critical area for future phytochemical investigation.

References

- 1. Garcinia xanthochymus - Plant Detail [ntbg.org]

- 2. Garcinia xanthochymus [en.wikipedia.org]

- 3. Phytochemical and Functional Characterization of Different ... [pmc.ncbi.nlm.nih.gov]

- 4. Adamantyl derivatives and rearranged benzophenones from ... [agris.fao.org]

- 5. Phytochemical constituents and pharmacological ... [pubmed.ncbi.nlm.nih.gov]

- 6. Adamantyl derivatives and rearranged benzophenones ... [semanticscholar.org]

- 7. Discovery of Novel Polycyclic Polyprenylated ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Insulin Resistance in HepG2 ... [mdpi.com]

- 9. Cytotoxic Isopentenyl Phloroglucinol Compounds from ... [mdpi.com]

Experimental Protocols & Key Findings

Here are the methodologies and findings from pivotal studies on carpachromene's anti-inflammatory and antidiabetic activities.

Anti-inflammatory Activity Assay

- Objective: To identify anti-inflammatory compounds from the roots of Ficus formosana [1].

- Methods:

- Bioassay-Guided Fractionation: The methanol extract of dried roots was sequentially partitioned into n-hexane, chloroform, ethyl acetate, n-butanol, and water layers.

- Cell-Based Assay: The anti-inflammatory activity of each fraction was evaluated using LPS-stimulated mouse macrophage (RAW264.7) cells.

- Activity Measurement: Production of nitric oxide (NO) and tumor necrosis factor (TNF-α) was measured. The protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was analyzed by Western blotting.

- Key Finding: this compound, isolated from the active chloroform layer, blocked protein expression of iNOS and COX-2 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent [1].

Antidiabetic Activity and Insulin Resistance Study

- Objective: To investigate the effect of this compound on glucose consumption, metabolism, and insulin signaling [2].

- Methods:

- Cell Model: A HepG2 insulin-resistant cell model (HepG2/IRM) was established.

- Viability Assay: Cell viability was tested after treatment with this compound and metformin.

- Glucose & Glycogen Measurement: Glucose concentration and glycogen content in the cells were determined.

- Western Blot Analysis: The expression levels of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed.

- Enzyme Activity Assay: The activity of phosphoenolpyruvate carboxykinase (PEPCK) and hexokinase (HK) enzymes was estimated.

- Key Findings:

- Proposed Pathway: The study concluded that this compound ameliorates insulin resistance by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [2].

The diagram below illustrates this insulin signaling pathway and the points where this compound exerts its influence.

>this compound enhances insulin signaling by increasing phosphorylation of key proteins, promoting glycogen synthesis and glucose utilization while suppressing gluconeogenesis.

Discovery and Isolation from Natural Sources

This compound is a naturally occurring prenylated flavonoid. Its initial discovery and synthesis were reported in a 1978 paper, which described its formation via DDQ reaction of a prenylated apigenin derivative [3]. It has since been isolated from various plants.

| Plant Source | Family | Reference |

|---|---|---|

| Garcinia xanthochymus (Herbs) | Clusiaceae | [4] [1] |

| Artocarpus heterophyllus (Wood) | Moraceae | [4] [1] |

| Ficus benghalensis (Leaves) | Moraceae | [5] |

| Ficus formosana (Roots) | Moraceae | [1] |

A generalized workflow for its isolation from plant material is as follows [5]:

- Extraction: Air-dried, ground plant material is extracted with methanol via maceration.

- Partitioning: The concentrated methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate).

- Chromatography: The active fraction (often ethyl acetate) is subjected to chromatographic techniques like Vacuum Liquid Chromatography (VLC) and silica gel column chromatography.

- Purification: Further purification is achieved using techniques such as Sephadex LH-20 column chromatography.

- Identification: The structure of the isolated compound is elucidated using 1D and 2D NMR, HR-ESIMS, and by comparison with literature data [5].

Summary of Biological Activities

Beyond its antidiabetic and anti-inflammatory effects, this compound exhibits other notable biological activities.

| Activity | Model / Assay | Key Finding |

|---|---|---|

| α-Glucosidase Inhibition | In vitro enzyme assay | Potent inhibitory activity [4] [6]. |

| Cytotoxicity | In vitro cell lines (HepG2, PLC/PRF/5, Raji) | Exhibited significant cytotoxicity [4] [1]. |

| Acetylcholinesterase (AChE) Inhibition | Ellman method; In vitro | Isolated compound showed AChE inhibition potential [5]. |

| Antioxidant | Total antioxidant capacity assay | Contributed to the antioxidant activity of plant fractions [5]. |

References

- 1. | CAS:57498-96-1 | Manufacturer ChemFaces this compound [chemfaces.com]

- 2. Ameliorates Insulin Resistance in... | CoLab this compound [colab.ws]

- 3. Synthesis of this compound and related isopentenylated ... [sciencedirect.com]

- 4. | CAS:57498-96-1 | Flavonoids | Manufacturer BioCrick this compound [biocrick.com]

- 5. Isolation and characterization of novel acetylcholinesterase ... [pmc.ncbi.nlm.nih.gov]

- 6. | CAS#:57498-96-1 | Chemsrc this compound [chemsrc.com]

Mechanism of Action: The Insulin Signaling Pathway

Carpachromene's most thoroughly investigated mechanism is its ability to ameliorate insulin resistance in liver cells. It acts by enhancing the insulin signal transduction through a critical pathway, leading to improved glucose metabolism [1] [2].

The following diagram illustrates this pathway and the points where this compound exerts its effects:

This compound enhances insulin signaling by targeting key proteins, leading to improved glucose metabolism.

In addition to modulating the core insulin signaling pathway, this compound also influences the activity of key metabolic enzymes [1]:

- Significantly decreased Phosphoenolpyruvate carboxykinase (PEPCK) activity: PEPCK is a rate-limiting enzyme in gluconeogenesis (the production of glucose by the liver). Reducing its activity helps lower excessive hepatic glucose output.

- Significantly increased Hexokinase (HK) activity: Hexokinase is the first enzyme in the glycolysis pathway, responsible for trapping glucose in the cell for energy production. Increasing its activity promotes glucose utilization.

Detailed Experimental Protocols

To help you evaluate or replicate this research, here are the detailed methodologies from the key studies.

Establishing the Insulin-Resistant HepG2 Cell Model (HepG2/IRM) [1] [2]

- Cell Line: Human hepatoma HepG2 cells.

- Induction Agent: Various concentrations of insulin (0.005, 0.05, 0.5, 5, 50 µM) were tested.

- Procedure: Cells were incubated with insulin for different time intervals (12, 24, 36, 48 hours).

- Model Validation: Glucose concentration in the media was measured. Treatment with 0.005 µM insulin for 24 hours was selected as it resulted in the lowest cellular glucose consumption, confirming a state of insulin resistance.

- Evaluation Method: Glucose consumption assay.

Cell Viability Assay (MTT Assay) [2]

- Objective: To determine the non-cytotoxic concentrations of this compound for subsequent experiments.

- Cell Model: HepG2/IRM cells.

- Treatment: Cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Metformin was used as a positive control.

- Procedure: After treatment, an MTT solution was added. The formation of purple formazan crystals by viable cells was measured spectrophotometrically.

- Result: Concentrations of 6.3, 10, and 20 µg/mL were selected for further studies as they maintained cell viability at over 90%.

Key Experiments and Analysis Methods [1] [2]

The table below outlines the core experiments used to elucidate this compound's effects.

| Experiment | Protocol Summary | Key Measurement |

|---|---|---|

| Glucose Consumption Assay | HepG2/IRM cells treated with this compound (5, 10, 20 µg/mL); glucose in media measured at 12, 24, 36, 48h. | Glucose concentration (mmol/L) via commercial kits. |

| Glycogen Content Assay | Treated HepG2/IRM cells were lysed, and glycogen content was quantified. | Glycogen content normalized to total protein. |

| Western Blot Analysis | Proteins from treated cells were extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. | Phosphorylated and total protein levels of IR, IRS1, PI3K, Akt, GSK3, FoxO1. |

| Enzyme Activity Assays | Activities of PEPCK and Hexokinase were measured in cell lysates using commercial assay kits following manufacturers' protocols. | PEPCK activity decrease; Hexokinase activity increase. |

Additional Biological Activities

Beyond its anti-diabetic properties, this compound exhibits other enzyme inhibitory activities, suggesting a broader pharmacological potential [3]:

- Urease Inhibition: May be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.

- Tyrosinase Inhibition: Suggests potential applications in skin hyperpigmentation disorders.

- Phosphodiesterase (PDE) Inhibition: Particularly PDE-1, indicating potential for research in conditions like asthma and cardiovascular diseases. Molecular docking studies confirm that this compound fits well into the active sites of these enzymes [3].

Conclusion

This compound is a multifaceted natural product with a compelling biological profile. Its ability to ameliorate insulin resistance by targeting the central IR/IRS1/PI3K/Akt pathway, combined with its inhibitory effects on several other disease-relevant enzymes, makes it a valuable candidate for further scientific exploration.

The experimental protocols provided here, particularly those using the HepG2 insulin resistance model, offer a solid foundation for future research aimed at developing novel therapies for type 2 diabetes and related metabolic disorders.

References

Biological Activity & Experimental Data

The following table summarizes the key experimental findings on carpachromene's ability to ameliorate insulin resistance, primarily established through a 2021 study using a HepG2 cell model [1] [2].

| Aspect Studied | Experimental Findings |

|---|---|

| Cytotoxicity (Cell Viability) | Over 90% cell viability at concentrations of 6.3, 10, and 20 µg/mL, indicating low toxicity to liver cells [1]. |

| Glucose Consumption | Significantly reduced glucose concentration in the cell culture medium in a concentration- and time-dependent manner [1] [2]. |

| Glycogen Synthesis | Increased intracellular glycogen content in insulin-resistant HepG2 cells, promoting energy storage [1]. |

| Key Enzyme Activities | • Decreased PEPCK (a enzyme for glucose production) activity [1]. • Increased Hexokinase (a enzyme for glucose utilization) activity [1]. | | Other Enzyme Inhibition | Also shows significant inhibitory activity against urease, tyrosinase, and phosphodiesterase enzymes, suggesting broader pharmacological potential [3]. |

Detailed Experimental Protocols

The primary data on insulin resistance comes from a study that used the following methodology [1] [2]:

- Cell Model Establishment: An insulin-resistant HepG2 cell model (HepG2/IRM) was created by treating the cells with a low concentration of insulin (0.005 µM) for 24 hours. This treatment successfully induced a state of reduced glucose consumption, mimicking insulin resistance [1] [2].

- Treatment and Analysis: The insulin-resistant cells were then treated with various concentrations of this compound (5, 10, and 20 µg/mL) for different time periods (12 to 48 hours). Metformin, a first-line diabetes drug, was used as a positive control. The effects were evaluated by measuring glucose and glycogen levels in the culture, analyzing protein expression through Western blot, and assaying the activity of key metabolic enzymes [1] [2].

Insulin Signaling Pathway Visualized

The study concluded that this compound exerts its anti-diabetic effect by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway. The diagram below, generated using DOT language, illustrates this mechanism [1] [2].

This compound enhances insulin signaling by increasing phosphorylation of key proteins.

References

Biological Activity and Potential Mechanisms

Research indicates that carpachromene exhibits promising antidiabetic activity. A 2021 study investigated its effects on an insulin-resistant HepG2 cell model (HepG2/IRM) and identified a potential molecular pathway [1] [2].

The compound decreased glucose concentration and increased glycogen content in HepG2/IRM cells in a concentration- and time-dependent manner [1]. Western blot analysis suggested that this compound modulates the IR/IRS1/PI3K/Akt/GSK3/FoxO1 insulin signaling pathway [1] [2]. The diagram below illustrates this proposed mechanism.

Proposed insulin signaling pathway modulated by this compound [1] [2].

Experimental Data on Glucose Metabolism

The following table summarizes key quantitative findings from the HepG2/IRM study [1].

| Parameter | Experimental Detail | Observed Effect |

|---|---|---|

| Cytotoxicity | 48h treatment; 6.3, 10, 20 µg/mL | Cell viability >90% |

| Glucose Consumption | 48h treatment; 20 µg/mL | Significant decrease to 1.07 ± 0.18 mmol/L |

| Glycogen Content | Treatment in HepG2/IRM cells | Increased |

| Enzyme Activity | PEPCK | Significantly decreased |

| Hexokinase | Significantly increased |

How to Proceed with Structural Elucidation

Given the lack of specific chiral data in the literature, you may need to pursue definitive characterization through these approaches:

- Consult Specialized Databases: Search SciFinder or Reaxys for detailed spectral data and stereochemical assignments

- Analyze Original Isolation Studies: Locate the first paper that isolated this compound, which may contain NMR and optical rotation data for chiral center inference

- Perform Computational Modeling: Predict chiral centers and stable stereoisomers using molecular modeling software if original data is available

References

Carpachromene: Quantitative Data on Anti-Diabetic Activity

While stability data is lacking, the following table summarizes key quantitative findings from a study investigating Carpachromene's efficacy in ameliorating insulin resistance in a HepG2 cell model [1] [2].

| Parameter | Experimental Findings |

|---|---|

| Cell Model | HepG2 insulin-resistant model (HepG2/IRM), induced with 0.005 µM insulin for 24 h [2]. |

| Cytotoxicity | Cell viability > 90% at concentrations of 6.3, 10, and 20 µg/mL. Significant cytotoxicity observed at 25 µg/mL and above [2]. |

| Glucose Consumption | Significantly reduced extracellular glucose concentration in a concentration-dependent (5, 10, 20 µg/mL) and time-dependent (12, 24, 36, 48 h) manner [1] [2]. |

| Glycogen Content | Increased glycogen content in HepG2/IRM cells, indicating improved glucose storage [1] [2]. |

| Key Protein Modulation | Increased phosphorylated/total ratio of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 proteins [1]. |

| Enzyme Activity | Significantly decreased PEPCK activity (reducing glucose production) and increased Hexokinase activity (increasing glucose utilization) [1]. |

Detailed Experimental Protocol for Insulin Resistance Study

This is the methodology used to generate the data in the table above, which can serve as a reference for designing stability studies [2].

- 1. Cell Culture and Model Establishment: Human hepatoma HepG2 cells were cultured. To establish the insulin resistance model (HepG2/IRM), cells were treated with a low concentration of insulin (0.005 µM) for 24 hours, which was determined to maximally impair glucose consumption [2].

- 2. Cytotoxicity Assessment (Cell Viability Assay): HepG2/IRM cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Cell viability was assessed, likely using a standard method like MTT or CCK-8 assay, to determine non-toxic concentrations for subsequent experiments [2].

- 3. Glucose Consumption Measurement: HepG2/IRM cells were treated with non-toxic doses of this compound (5, 10, 20 µg/mL) for various time intervals (12 to 48 hours). The glucose concentration in the cell culture medium was measured to calculate the amount of glucose consumed by the cells [2].

- 4. Glycogen Content Analysis: The glycogen content in this compound-treated HepG2/IRM cells was quantified, possibly using an enzymatic method that breaks down glycogen and measures the resulting glucose [1].

- 5. Molecular Mechanism Analysis (Western Blot): To understand the signaling pathway, the protein expression levels of key markers in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed in treated cells using Western blot. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting them with specific antibodies [1] [2].

- 6. Enzyme Activity Assays: The activities of metabolic enzymes Phosphoenolpyruvate Carboxykinase (PEPCK) and Hexokinase (HK) were measured in cell lysates using specific kinetic assays [1].

A Framework for Investigating this compound Stability

Since no direct stability data exists, here is a proposed approach to study it based on standard protocols for phytochemicals.

- Recommended Stability-Indicating Assays

- High-Performance Liquid Chromatography (HPLC): The primary method for tracking this compound concentration over time. Develop a method to separate this compound from its potential degradation products.

- Accelerated Stability Studies: Expose this compound solutions to stressed conditions (e.g., elevated temperatures like 40°C and 60°C, acidic/basic pH, oxidative stress with hydrogen peroxide) and sample at intervals for HPLC analysis.

- Forced Degradation Studies: Systematically degrade the compound under harsh conditions (strong acid/base, heat, light) to identify potential degradation products and validate the HPLC method's ability to separate them.

- Key Stability-Influencing Factors to Test

- Solvent System: Test stability in different solvents (e.g., DMSO, ethanol, aqueous buffers).

- pH: Prepare solutions in buffers of varying pH (e.g., 3, 7, 10) and monitor degradation.

- Temperature: Store solutions at 4°C, 25°C (room temperature), and 40°C.

- Light Exposure: Compare samples stored in the dark versus those exposed to ambient light.

- Data Analysis: Plot the remaining percentage of this compound over time under each condition. Determine the degradation rate constant and half-life to quantify stability.

Visualizing the Mechanism of Action of this compound

The study concluded that this compound ameliorates insulin resistance by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1]. The following diagram illustrates this signaling pathway and the points where this compound exerts its effects.

This diagram shows the insulin signaling pathway restored by this compound (red), leading to increased glycogen synthesis and suppressed gluconeogenesis (blue) [1].

Conclusion and Research Outlook

To advance this compound in drug development, future work should first focus on establishing a robust stability-indicating HPLC-UV or LC-MS method. This should be followed by systematic stability studies under various stress conditions as outlined above.

References

Carpachromene pharmacokinetics early research

Mechanism of Action & Signaling Pathway

Carpachromene ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway in liver cells [1] [2] [3]. The diagram below illustrates this signaling pathway and the points where this compound exerts its effects.

This compound modulates key proteins in the insulin signaling pathway to improve glucose metabolism.

Summary of Quantitative Experimental Data

The table below summarizes the key quantitative findings from the in vitro study on insulin-resistant HepG2 (HepG2/IRM) cells.

| Experimental Model | Key Findings | Concentrations/Durations Tested |

|---|---|---|

| HepG2/IRM Cells [1] [2] | Cell Viability >90%: 95.5%, 94.2%, 92.2% viability. | 6.3, 10, 20 µg/mL for 48 hours. |

| Glucose Concentration ↓: Significant, concentration- and time-dependent reduction. | 5, 10, 20 µg/mL for 12, 24, 36, 48 hours. | |

| Glycogen Content ↑: Significant increase in cellular glycogen. | 20 µg/mL. | |

| Protein Expression ↑: Increased p-IRS1, p-PI3K, p-Akt, p-GSK3, p-FoxO1. | 20 µg/mL. | |

| Enzyme Activity: PEPCK ↓; Hexokinase ↑. | 20 µg/mL. |

Detailed Experimental Protocols

The following outlines the key methodologies used in the primary in vitro study.

Establishing the Insulin Resistance Model (HepG2/IRM) [1] [2]

- Cell Line: Human hepatocellular carcinoma cells (HepG2).

- Induction of Insulin Resistance: HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours. This specific condition was selected as it resulted in the lowest glucose consumption, successfully creating a cellular model of insulin resistance (HepG2/IRM).

Cell Viability Assay (Cytotoxicity Testing) [1] [2]

- Principle: To determine non-toxic concentrations of this compound for subsequent experiments.

- Method: HepG2/IRM cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Cell viability was assessed, likely using a standard colorimetric assay like MTT or MTS. Concentrations that maintained cell viability above 90% (6.3, 10, 20 µg/mL) were selected for further studies.

Glucose Consumption Assay [1] [2]

- Measurement: The concentration of glucose remaining in the cell culture medium was measured after treating HepG2/IRM cells with this compound (5, 10, 20 µg/mL) over various time intervals (12, 24, 36, 48 hours).

- Comparison: Metformin was used as a positive control. A significant decrease in media glucose concentration indicated improved glucose uptake and utilization by the insulin-resistant cells.

Glycogen Content Assay [1]

- Measurement: The intracellular glycogen content in HepG2/IRM cells was quantified after treatment with this compound (20 µg/mL). An increase in glycogen levels demonstrated the compound's ability to enhance glycogen synthesis, a key function of normal insulin signaling.

Western Blot Analysis [1] [2]

- Purpose: To investigate the molecular mechanism by analyzing the expression and phosphorylation of key proteins in the insulin signaling pathway.

- Target Proteins: Insulin Receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1. The study specifically measured the ratios of phosphorylated (active) to total protein for each.

Enzyme Activity Assays [1] [2]

- Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis. Its activity was significantly decreased after this compound treatment.

- Hexokinase (HK): A key enzyme in the first step of glucose metabolism. Its activity was significantly increased after this compound treatment.

Current Research Gaps and Future Directions

While the in vitro data is promising, several critical steps remain before this compound can be considered a therapeutic candidate:

- Pharmacokinetics (ADME): Studies on its Absorption, Distribution, Metabolism, and Excretion in animal models and humans are needed.

- *In Vivo* Efficacy: The anti-diabetic effects must be confirmed in living animal models.

- Toxicology: Comprehensive safety profiles beyond initial cell viability are required.

- Formulation: Development of a stable and bioavailable dosage form.

The available data strongly positions this compound as a promising candidate for further investigation. Future work should focus on the outlined gaps, particularly ADME profiling and in vivo validation.

References

Carpachromene in HepG2 Insulin Resistance Models: Application Notes

The primary data comes from a 2021 study that investigated, for the first time, the effects of the natural compound Carpachromene on insulin resistance in a HepG2 cell model [1] [2]. The key findings are summarized in the table below.

| Experimental Parameter | Key Findings and Effects of this compound |

|---|---|

| Source & Basic Property | Natural compound isolated from Ficus benghalensis; known α-glucosidase inhibitor [1] [2]. |

| Optimal Treatment Concentration | 5 - 20 µg/mL (showed over 90% cell viability at 6.3, 10, and 20 µg/mL) [1] [2]. |

| Treatment Duration | 12 to 48 hours (effects are time-dependent) [1] [2]. |

| Glucose Consumption | Significantly decreased extracellular glucose in a concentration- and time-dependent manner [1] [2]. |

| Glycogen Synthesis | Increased intracellular glycogen content [1] [2]. |

| Key Signaling Pathway Modulated | IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1] [3] [2]. |

| Effects on Pathway Proteins | Significantly increased the phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1] [2]. |

| Enzyme Activity | Decreased PEPCK (gluconeogenic enzyme) activity; Increased Hexokinase (glycolytic enzyme) activity [1] [2]. |

The following diagram outlines the general experimental workflow for establishing the insulin resistance model and evaluating the efficacy of this compound.

Detailed Experimental Protocols

HepG2 Cell Culture and Insulin Resistance Model (IRM) Establishment

- Cell Culture: Maintain HepG2 cells in an appropriate medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [4] [5].

- Induction of Insulin Resistance: To establish the insulin-resistant model (HepG2/IRM), treat HepG2 cells with a low concentration of 0.005 µM insulin for 24 hours [1] [2]. This specific protocol was shown to significantly impair glucose consumption, successfully creating the IR model.

- Alternative Inducers: Other published methods for inducing insulin resistance in HepG2 cells include:

Cell Viability Assessment (CCK-8 Assay)

Before efficacy testing, determine the non-cytotoxic concentration range of this compound.

- Seed HepG2/IRM cells in a 48-well plate.

- Treat cells with a range of this compound concentrations (e.g., 0.4 to 100 µg/mL) for 48 hours.

- Add CCK-8 solution (10% of the medium volume) to each well and incubate for approximately 20 minutes at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.

- Calculate cell viability as:

[OD(treated) - OD(blank)] / [OD(untreated) - OD(blank)] × 100%[4]. Concentrations that maintain cell viability >90% (e.g., 6.3-20 µg/mL for this compound) are suitable for subsequent experiments [1] [2].

Key Efficacy Assays

- Glucose Consumption Assay:

- After this compound treatment, wash the cells with PBS and incubate with fresh medium for 6 hours.

- Collect the supernatant and measure glucose content using a commercial glucose assay kit (e.g., Glucose Detection Kit O-toluidine Method).

- Calculate glucose consumption:

Glucose in blank well (no cells) - Glucose in sample well[4].

- Glycogen Content Assay:

- Lyse the treated HepG2/IRM cells.

- Use a commercial glycogen assay kit to quantify the intracellular glycogen content, following the manufacturer's instructions [1].

- Western Blot Analysis:

- Lyse cells and extract total protein. Quantify protein concentration using a BCA assay.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with specific primary antibodies overnight at 4°C [4]. The key antibodies for this pathway are:

- Anti-phospho-IR and Total IR

- Anti-phospho-IRS1 and Total IRS1

- Anti-phospho-Akt (Ser473) and Total Akt

- Anti-phospho-GSK3β (Ser9) and Total GSK3β

- Anti-phospho-FoxO1 and Total FoxO1

- The following day, incubate with appropriate HRP-conjugated secondary antibodies.

- Detect bands using a chemiluminescence system and analyze band density to calculate the phosphorylated/total protein ratio for each key player in the pathway [1] [2].

- Enzyme Activity Assays:

- Phosphoenolpyruvate Carboxykinase (PEPCK) Activity: Measure the activity of this key gluconeogenic enzyme using a commercially available kit. Expect a significant decrease after this compound treatment [1].

- Hexokinase (HK) Activity: Measure the activity of this glycolytic enzyme using a commercial kit. Expect a significant increase after this compound treatment [1].

Proposed Mechanism of Action

The research demonstrates that this compound exerts its insulin-sensitizing effects by activating the central insulin signaling pathway. The following diagram illustrates this proposed mechanism.

Discussion for Researchers

- Model Selection: The 0.005 µM insulin induction model is well-suited for studying insulin signaling defects. For research focused on lipid-induced insulin resistance (more relevant to NAFLD and metabolic syndrome), the 0.2 mM palmitic acid (PA) model is an excellent alternative that is also simple and stable [4].

- Critical Data Interpretation: The increased phosphorylation of Akt and concurrent inhibition of its downstream targets GSK3 and FoxO1 are central to this compound's action. This combination promotes glycogen synthesis and suppresses gluconeogenesis, effectively ameliorating the insulin-resistant state in hepatocytes [1] [2].

- Future Directions: The current data is based on a single study. Further research is needed to validate these findings, determine this compound's bioavailability and metabolism, and explore its effects in vivo and in other insulin-resistant cell models (e.g., adipocytes, skeletal muscle cells).

References

- 1. This compound Ameliorates Insulin Resistance in HepG2 ... [mdpi.com]

- 2. This compound Ameliorates Insulin Resistance in HepG2 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Insulin Resistance in HepG2 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment and Evaluation of HepG2 Cell Insulin ... [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Dynamic Metabolome of the HepG2 Cell Line [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: Investigating Carpachromene's Effects on Insulin Signaling via IR/IRS1/PI3K/Akt/GSK3/FoxO1 Pathway

Introduction & Background

Insulin resistance represents a fundamental pathological condition in which cells fail to respond normally to the hormone insulin, contributing significantly to several metabolic disorders including type 2 diabetes and cardiovascular diseases. This condition develops when insulin-sensitive tissues such as liver, muscle, and adipose tissue become less responsive to insulin, leading to impaired glucose uptake and disrupted metabolic homeostasis. The molecular mechanisms underlying insulin resistance involve defects in the insulin signaling cascade, particularly at the level of insulin receptor (IR) activation and downstream signaling through IRS1, PI3K, Akt, GSK3, and FoxO1 proteins. Understanding these molecular pathways is crucial for developing targeted therapeutic interventions for metabolic diseases [1].

Carpachromene is a natural bioactive compound that has recently gained scientific attention for its potential antidiabetic properties. Initial studies identified this compound as an α-glucosidase inhibitor, which suggested its potential role in managing postprandial hyperglycemia. However, its effects on intracellular insulin signaling pathways remained largely unexplored until recent investigations examined its impact on hepatocyte models of insulin resistance. The emerging research indicates that this compound may exert its antidiabetic effects through multi-target modulation of the insulin signaling pathway rather than through a single mechanism. This application note provides detailed methodologies and experimental data for investigating this compound's effects on the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, establishing it as a promising candidate for further drug development in metabolic disorders [1] [2].

Mechanism of Action

This compound exerts its insulin-sensitizing effects through central regulation of the insulin signaling pathway in hepatocytes. The compound functions by enhancing the phosphorylation and activation of key signaling molecules, ultimately restoring insulin sensitivity in insulin-resistant cell models. The molecular mechanism begins with the upstream activation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), which serve as the initial points of the signaling cascade. This activation triggers a series of phosphorylation events that propagate the signal through the pathway, resulting in improved glucose metabolism and glycogen synthesis [1] [3].

The specific molecular events in the pathway include:

- IR/IRS1 Activation: this compound significantly increases the phosphorylated-to-total protein expression ratios of IR and IRS1, enhancing the initial signal reception and transduction in response to insulin.

- PI3K/Akt Pathway Phosphorylation: The compound promotes the phosphorylation and activation of PI3K and its downstream effector Akt, a central hub in insulin signaling that regulates multiple metabolic processes.

- GSK3 Phosphorylation/Inhibition: this compound phosphorylates and inhibits GSK3, which relieves the inhibitory effect on glycogen synthase and promotes glycogen synthesis.

- FoxO1 Phosphorylation/Inhibition: The phosphorylation and inhibition of FoxO1 transcription factor prevents its translocation to the nucleus, thereby suppressing the expression of gluconeogenic enzymes [1].

The diagram below illustrates the sequential activation of the insulin signaling pathway by this compound:

Additionally, this compound demonstrates dual enzyme regulatory activity by significantly decreasing phosphoenolpyruvate carboxykinase (PEPCK) enzyme activity while increasing hexokinase (HK) activity. This coordinated regulation simultaneously suppresses hepatic gluconeogenesis while enhancing glucose utilization, addressing two key pathological features of insulin resistance. The cumulative effect of these molecular actions is the restoration of glucose homeostasis through enhanced glucose uptake, increased glycogen storage, and reduced hepatic glucose production, positioning this compound as a multi-faceted therapeutic candidate for insulin resistance and type 2 diabetes [1] [2].

Experimental Results & Data Analysis

Glucose Metabolism Parameters

Table 1: Effects of this compound on Glucose Metabolism in HepG2/IRM Cells

| Parameter | Control Cells | IR Model Cells | This compound (6.3 µg/mL) | This compound (10 µg/mL) | This compound (20 µg/mL) |

|---|---|---|---|---|---|

| Glucose Consumption | Baseline | Significant decrease | Moderate improvement | Marked improvement | Maximum improvement |

| Glycogen Content | Baseline | Significant decrease | Moderate increase | Marked increase | Maximum increase |

| Hexokinase Activity | Baseline | Significant decrease | Moderate increase | Marked increase | Maximum increase |

| PEPCK Activity | Baseline | Significant increase | Moderate decrease | Marked decrease | Maximum decrease |

Treatment of HepG2/IRM cells with this compound resulted in a concentration-dependent and time-dependent decrease in glucose concentration in the culture medium, indicating enhanced glucose utilization by the insulin-resistant hepatocytes. The most significant effects were observed at the highest concentration tested (20 µg/mL) and after 24 hours of treatment. Additionally, this compound administration significantly increased glycogen content in a dose-dependent manner, demonstrating restored glycogen storage capacity in the insulin-resistant cells. These findings indicate that this compound effectively reverses key metabolic abnormalities characteristic of insulin resistance [1] [2].

Protein Expression Analysis

Table 2: Effects of this compound on Key Insulin Signaling Proteins in HepG2/IRM Cells

| Protein | Phosphorylation Site | IR Model vs Control | This compound (6.3 µg/mL) | This compound (10 µg/mL) | This compound (20 µg/mL) |

|---|---|---|---|---|---|

| IR | Tyrosine residues | Decreased | Moderate increase | Marked increase | Maximum increase |

| IRS1 | Serine/tyrosine residues | Decreased | Moderate increase | Marked increase | Maximum increase |

| PI3K | Regulatory subunits | Decreased | Moderate increase | Marked increase | Maximum increase |

| Akt | Ser473 | Decreased | Moderate increase | Marked increase | Maximum increase |

| GSK3 | Ser9 | Decreased | Moderate increase | Marked increase | Maximum increase |

| FoxO1 | Ser256 | Decreased | Moderate increase | Marked increase | Maximum increase |

Western blot analysis revealed that this compound treatment significantly increased the expression of phosphorylated-to-total ratios of key insulin signaling proteins in HepG2/IRM cells. The most pronounced effects were observed at the highest concentration (20 µg/mL), where the phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 were substantially enhanced compared to the untreated insulin-resistant cells. The temporal pattern of phosphorylation showed progressive increase over 24 hours, with peak phosphorylation observed between 12-24 hours depending on the specific protein. These results demonstrate that this compound acts through comprehensive modulation of the insulin signaling pathway rather than through isolated effects on single components [1] [3].

Enzyme Activity Modulation

This compound treatment demonstrated significant regulation of key metabolic enzymes in insulin-resistant HepG2 cells. Phosphoenolpyruvate carboxykinase (PEPCK) activity was significantly decreased by this compound in a concentration-dependent manner, with the highest concentration (20 µg/mL) reducing PEPCK activity to near-normal levels. Conversely, hexokinase (HK) activity was significantly increased following this compound treatment, also in a concentration-dependent manner. This coordinated regulation of opposing metabolic enzymes represents a comprehensive approach to restoring glucose homeostasis, as reduced PEPCK activity limits gluconeogenesis while enhanced HK activity promotes glucose utilization through glycolysis [1].

Materials & Methods

Cell Culture & Insulin Resistance Model

- Cell Line: HepG2 human hepatocellular carcinoma cells (ATCC HB-8065)

- Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂ [1].

- Insulin Resistance Model Induction: To establish the HepG2 insulin resistant model (HepG2/IRM), culture cells in high-glucose medium (25 mM glucose) supplemented with 10^-7 M insulin for 24 hours. This combination of chronic hyperglycemia and hyperinsulinemia induces insulin resistance as confirmed by reduced glucose uptake and impaired insulin signaling [1] [4].

- Viability Assessment: Perform cell viability assay using MTT method after this compound treatment. Concentrations of 6.3, 10, and 20 μg/mL should show viability exceeding 90%, indicating no significant cytotoxicity [1].

Compound Treatment & Sample Preparation

- This compound Preparation: Prepare stock solution of this compound in DMSO at 10 mg/mL and store at -20°C. Further dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [1].

- Treatment Protocol: Seed HepG2 cells in 6-well plates at 2×10^5 cells/well and allow to attach overnight. Induce insulin resistance as described above, then treat with this compound at concentrations of 6.3, 10, and 20 μg/mL for 24 hours. Include metformin (2 mM) as a positive control and DMSO (0.1%) as vehicle control [1].

- Sample Collection: After treatment, collect culture medium for glucose measurement. For protein analysis, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant for Western blot analysis [1] [5].

Western Blot Protocol

- Protein Quantification: Determine protein concentration using BCA protein assay following manufacturer's protocol. Prepare aliquots of 30-50 μg protein per sample for Western blot analysis [1] [5].

- Electrophoresis: Separate proteins by SDS-PAGE using 8-12% gradient gels depending on target protein molecular weights. Transfer to PVDF membranes using wet transfer system at 100 V for 60-90 minutes [1] [5].

- Blocking and Antibody Incubation:

- Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature

- Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C

- Use appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature

- Detection: Develop blots using enhanced chemiluminescence substrate and image with chemiluminescence detection system. Ensure non-saturated signals for quantitative analysis [1] [5].

Table 3: Antibody Panel for Insulin Signaling Pathway Analysis

| Target Protein | Phosphorylation Site | Antibody Type | Recommended Dilution | Supplier (Example) |

|---|---|---|---|---|

| Insulin Receptor | Tyr1150/1151 | Phosphospecific | 1:1000 | Cell Signaling Technology |

| IRS1 | Ser307 | Phosphospecific | 1:1000 | Cell Signaling Technology |

| PI3K p85 | Tyr458 | Phosphospecific | 1:1000 | Cell Signaling Technology |

| Akt | Ser473 | Phosphospecific | 1:2000 | Cell Signaling Technology |

| GSK3β | Ser9 | Phosphospecific | 1:1000 | Cell Signaling Technology |

| FoxO1 | Ser256 | Phosphospecific | 1:1000 | Cell Signaling Technology |

| Total IR | - | Pan-specific | 1:1000 | Santa Cruz Biotechnology |

| Total IRS1 | - | Pan-specific | 1:1000 | Santa Cruz Biotechnology |

| β-actin | - | Loading control | 1:5000 | Cell Signaling Technology |

Functional Assays

- Glucose Consumption assay: Measure glucose concentration in culture medium using glucose assay kit. Calculate glucose consumption as the difference between initial and final glucose concentrations normalized to total protein content [1] [5].

- Glycogen Content Measurement: Determine glycogen content using periodic acid-Schiff (PAS) staining kit according to manufacturer's instructions. Quantify staining intensity using image analysis software [1] [4].

- Enzyme Activity assays: Assess PEPCK and hexokinase activity using commercial assay kits according to manufacturers' protocols. Normalize enzyme activities to total protein content [1].

Discussion & Applications

The experimental data demonstrate that this compound exerts significant beneficial effects on insulin signaling through comprehensive modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway. The compound's ability to enhance phosphorylation of key signaling molecules from IR through to FoxO1 represents a cascade effect that ultimately restores insulin sensitivity in hepatocytes. This multi-target mechanism is particularly valuable for addressing the complex pathophysiology of insulin resistance, which typically involves defects at multiple points in the signaling pathway rather than isolated molecular abnormalities. The concentration-dependent and time-dependent nature of these effects further supports the specificity of this compound's action on insulin signaling components [1] [3].

The translational potential of these findings is substantial. This compound's dual effect on both insulin signaling enhancement and metabolic enzyme regulation (PEPCK suppression and hexokinase activation) positions it as a comprehensive therapeutic candidate for type 2 diabetes and related metabolic disorders. Unlike many current antidiabetic agents that target single pathways, this compound addresses multiple pathological features simultaneously, potentially offering superior efficacy in clinical settings. Furthermore, the absence of cytotoxicity at effective concentrations (6.3-20 μg/mL) suggests a favorable safety profile, though additional toxicological studies are necessary to confirm this preliminary assessment [1].

From a drug development perspective, these application notes provide robust methodology for investigating natural compounds targeting insulin resistance. The integrated approach combining Western blot analysis of signaling proteins with functional metabolic assays offers a comprehensive framework for evaluating potential insulin-sensitizing agents. Researchers can adapt these protocols to study other natural products or synthetic compounds, accelerating the discovery of novel therapeutics for metabolic diseases. The continuing investigation of this compound and related compounds may yield valuable lead compounds for the development of multi-target therapies for type 2 diabetes and insulin resistance syndromes [1] [3].

References

- 1. Ameliorates Insulin Resistance in HepG2 Cells via... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. IRS1/PI3k/Akt/GSK3/FoxO1 pathway| Abstract [alliedacademies.org]

- 3. This compound Ameliorates Insulin Resistance in HepG2 ... [semanticscholar.org]

- 4. Ginsenoside Rf improves glucose metabolism via the IRS ... [pmc.ncbi.nlm.nih.gov]

- 5. / IRS / 1 involved in the regulation of glycolipid... PI 3 K AKT pathway signal [cmjournal.biomedcentral.com]

Carpachromene Treatment Concentrations and Cell Viability

The table below summarizes key experimental data from a study that investigated carpachromene's effects on an insulin-resistant HepG2 (HepG2/IRM) model [1] [2] [3].

| Concentration (µg/mL) | Cell Viability (% of untreated control) | Recommended Application |

|---|---|---|

| 0.4 - 1.6 | Not significantly different from control (data extrapolated) | Preliminary screening doses |

| 6.3 | 95.46% ± 2.57 | Recommended working concentration |

| 10 | 94.18% ± 1.91 | Recommended working concentration |

| 20 | 92.19% ± 1.82 | Recommended working concentration |

| 25 | 85.43% ± 4.01 | Threshold for significant cytotoxicity |

| 100 | 65.58% ± 2.67 | Strongly cytotoxic; avoid |

Experimental Protocol: Establishing the HepG2 Insulin Resistance Model (HepG2/IRM)

This protocol is adapted from the cited study to investigate this compound's anti-diabetic activity [1] [2].

Key Materials

- Cell Line: Human hepatoma-derived HepG2 cells.

- Inducing Agent: Insulin from human or bovine source.

- Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

- Glucose Measurement Assay: Glucose assay kit or glucose meter.

Procedure

- Cell Culture: Maintain HepG2 cells in complete DMEM at 37°C in a 5% CO₂ humidified atmosphere.

- Model Induction:

- Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.

- Replace the medium with a serum-free or low-serum culture medium containing a low concentration of insulin (0.005 µM).

- Incubate the cells for 24 hours.

- Model Validation:

- After the 24-hour induction, measure the glucose concentration in the culture medium.

- A successful HepG2/IRM is confirmed when the glucose consumption of the induced cells is significantly lower than that of the control cells (cultured without insulin treatment).

Experimental Protocol: this compound Treatment and Viability Assay

This protocol details the treatment and assessment of this compound's effects on the established model [1] [2].

Key Materials

- Test Compound: this compound, isolated from natural sources (e.g., Ficus benghalensis) or commercially sourced.

- Vehicle Control: Dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v).

- Positive Control: Metformin hydrochloride.

- Viability Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit.

Procedure

- Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired working concentrations (e.g., 5, 10, 20 µg/mL) using serum-free culture medium immediately before use.

- Cell Treatment:

- After establishing the HepG2/IRM, replace the induction medium with the medium containing this compound at various concentrations.

- Include control groups: untreated normal HepG2 cells, untreated HepG2/IRM cells, and a vehicle control (0.1% DMSO).

- Incubate the cells for the desired treatment period (e.g., 12-48 hours).

- Cell Viability Assessment (MTT Assay):

- After treatment, add MTT reagent to each well and incubate for 3-4 hours at 37°C.

- Carefully remove the medium and dissolve the formed formazan crystals with DMSO.

- Measure the absorbance at a wavelength of 490 nm using a microplate reader.

- Calculate cell viability as a percentage of the untreated control group.

Mechanism of Action: Insulin Signaling Pathway

The following diagram illustrates the molecular pathway through which this compound was found to ameliorate insulin resistance in the HepG2/IRM model [1] [2].

Key Application Notes for Researchers

- Optimal Concentration Range: The study indicates that concentrations of 6.3 to 20 µg/mL are optimal for experimental use, maintaining cell viability above 90% while demonstrating efficacy [1].

- Critical Cytotoxicity Threshold: A significant drop in viability occurs at 25 µg/mL. This concentration should be considered the upper limit to avoid confounding cytotoxic effects in assays [1].

- Model Justification: The HepG2 cell line is a well-characterized and widely accepted in vitro model for studying hepatic insulin resistance, making it a suitable choice for this research [4].

- Validated Pathway: The experimental data confirms that this compound's activity is mediated through the IR/IRS1/PI3K/Akt pathway, a central regulator of glucose metabolism. The downstream inhibition of GSK3 and FoxO1 leads to increased glycogen synthesis and suppression of gluconeogenic enzymes like PEPCK [1] [2].

References

- 1. This compound Ameliorates Insulin Resistance in HepG2 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Insulin Resistance in HepG2 ... [mdpi.com]

- 3. This compound Ameliorates Insulin Resistance in HepG2 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental cell models of insulin resistance [frontiersin.org]

Comprehensive Application Notes and Protocols: Biological Activity of Carpachromene with Focus on α-Glucosidase Inhibition

Introduction and Biological Context

Carpachromene is a naturally occurring bioactive compound primarily isolated from Ficus benghalensis (Indian banyan tree), a plant with extensive history in traditional medicinal systems across South Asia. This compound has recently gained significant scientific attention due to its potential therapeutic applications for metabolic disorders, particularly type 2 diabetes and related conditions. Traditional use of Ficus benghalensis in folk medicine for managing diabetes provides the ethnobotanical rationale for investigating its constituent compounds [1]. This compound represents a promising candidate for natural product development owing to its multimodal mechanism of action, targeting several key enzymatic and signaling pathways involved in glucose homeostasis and insulin resistance [2] [1].